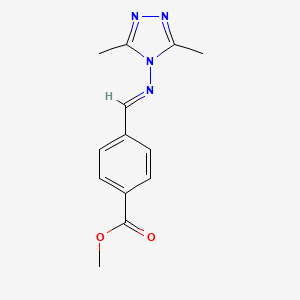
2-Chloro-1-(chloromethyl)ethyl 3-chlorophenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(chloromethyl)ethyl 3-chlorophenylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in agriculture as pesticides and herbicides, as well as in the pharmaceutical industry. This compound, in particular, has unique properties that make it valuable for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(chloromethyl)ethyl 3-chlorophenylcarbamate typically involves the reaction of 3-chlorophenyl isocyanate with 2-chloro-1-(chloromethyl)ethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction is usually conducted at room temperature to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
2-Chloro-1-(chloromethyl)ethyl 3-chlorophenylcarbamate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines.
Hydrolysis: The carbamate group can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of 3-chlorophenylamine and 2-chloro-1-(chloromethyl)ethanol.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or ammonia, and the reaction is typically carried out in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide being common catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted carbamates and corresponding nucleophiles.
Hydrolysis: Products include 3-chlorophenylamine and 2-chloro-1-(chloromethyl)ethanol.
Oxidation: Products include carbonyl compounds such as aldehydes or ketones.
科学研究应用
2-Chloro-1-(chloromethyl)ethyl 3-chlorophenylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs with specific biological activities.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
作用机制
The mechanism of action of 2-Chloro-1-(chloromethyl)ethyl 3-chlorophenylcarbamate involves the inhibition of specific enzymes, such as acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors. The compound may also interact with other molecular targets, such as proteins and nucleic acids, affecting various cellular pathways.
相似化合物的比较
Similar Compounds
Carbaryl: Another carbamate compound used as an insecticide.
Aldicarb: A carbamate pesticide known for its high toxicity.
Methomyl: A carbamate insecticide with a broad spectrum of activity.
Uniqueness
2-Chloro-1-(chloromethyl)ethyl 3-chlorophenylcarbamate is unique due to its specific chemical structure, which imparts distinct properties such as higher stability and selectivity in its biological activity. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
属性
CAS 编号 |
2612-07-9 |
|---|---|
分子式 |
C10H10Cl3NO2 |
分子量 |
282.5 g/mol |
IUPAC 名称 |
1,3-dichloropropan-2-yl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H10Cl3NO2/c11-5-9(6-12)16-10(15)14-8-3-1-2-7(13)4-8/h1-4,9H,5-6H2,(H,14,15) |
InChI 键 |
MMZAOCRYHWKEGO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OC(CCl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973036.png)
![4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11973049.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11973057.png)
![3-chloro-N'-[(E)-(4-nitrophenyl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11973072.png)
![2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11973079.png)

![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973093.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11973096.png)
![methyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973099.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B11973100.png)

![4-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B11973110.png)

